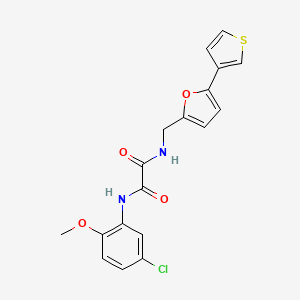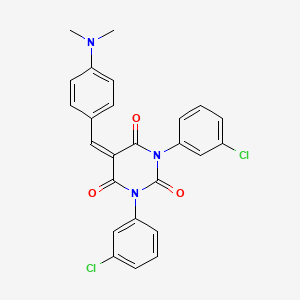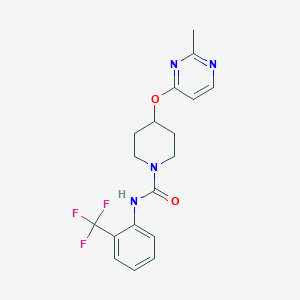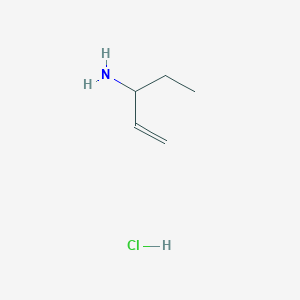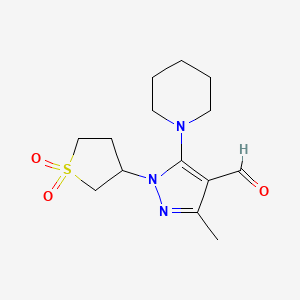
1-(1,1-Dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including a dioxothiolan ring, a pyrazole ring, a piperidine ring, and an aldehyde group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized through various chemical reactions, including microwave irradiation and cyclocondensation, demonstrating the versatility of pyrazole compounds in chemical synthesis. These derivatives have been extensively characterized by spectroscopic methods and elemental analysis, proving their potential in the development of new chemical entities for further scientific research (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- Pyrazole derivatives have shown preliminary in vitro antibacterial and antituberculosis activities against a range of pathogenic bacterial strains and Mycobacterium tuberculosis. Additionally, their antimalarial activity against Plasmodium falciparum has been investigated, highlighting their potential use in the development of new therapeutic agents (Kalaria, Satasia, & Raval, 2014).
Antimicrobial Activity
- The antimicrobial properties of pyrazole-derived chitosan Schiff bases against various bacteria and fungi have been explored. These studies suggest that the antimicrobial activity is dependent on the specific Schiff base moiety, offering a pathway for designing targeted antimicrobial agents (Hamed et al., 2020).
Structural Studies
- Structural analysis and characterization of substituted pyrazolecarbaldehydes and their conversion into bipyrazoles have been conducted. This research provides valuable insights into the supramolecular assembly of these compounds, contributing to the understanding of their chemical and physical properties (Kumar et al., 2019).
Molecular Docking and QSAR Studies
- Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on pyrazole derivatives to explore their potential as cannabinoid receptor antagonists. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for the design of compounds with specific biological activities (Lan et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to explore potential uses in medicine .
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-13(9-18)14(16-6-3-2-4-7-16)17(15-11)12-5-8-21(19,20)10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKYVMIVOUVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
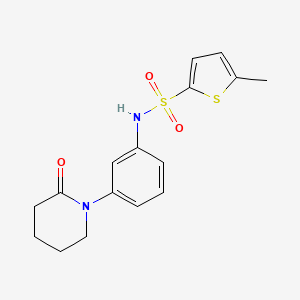
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)


